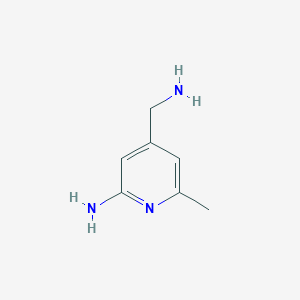

4-(Aminomethyl)-6-methylpyridin-2-amine

Description

Contextualizing Pyridin-2-amine Scaffolds in Modern Chemical Research

The pyridin-2-amine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.netrsc.org This versatility has led to the incorporation of pyridine (B92270) rings into a vast number of therapeutic agents and other functional molecules. nih.govresearchgate.netresearchgate.net The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is found in numerous natural products, including vitamins and alkaloids. nih.gov Its derivatives are central to over 7,000 drug molecules of medicinal importance.

The 2-aminopyridine (B139424) moiety, in particular, is a simple, low-molecular-weight structure that serves as a crucial starting material for a diverse range of more complex biological molecules. rsc.orgnih.gov The presence of the amino group at the 2-position provides a key reactive site and a hydrogen-bonding capability that is vital for molecular recognition at biological receptors. nih.gov This has led to the development of 2-aminopyridine derivatives with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The ability of the pyridine scaffold to improve physicochemical properties like water solubility further enhances its appeal in drug discovery. nih.govresearchgate.net

| Drug Name | Therapeutic Use |

|---|---|

| Abiraterone | Anticancer |

| Omeprazole | Antiulcer |

| Isoniazid | Antitubercular |

| Nikethamide | Respiratory Stimulant |

| Pyridostigmine | Myasthenia Gravis Treatment |

The Unique Architectural and Reactive Attributes of the 4-(Aminomethyl)-6-methylpyridin-2-amine System

While extensive research exists for the broader class of 2-aminopyridines, detailed studies specifically on this compound are less common. However, its molecular architecture allows for a clear prediction of its chemical behavior based on fundamental principles. The molecule's structure is defined by a pyridine ring substituted with three functional groups: a primary amine at position 2, an aminomethyl group at position 4, and a methyl group at position 6.

The combination of these substituents creates a unique electronic and steric environment. The amino and methyl groups are both electron-donating, which increases the electron density of the aromatic ring, influencing its reactivity. rsc.orgresearchgate.net This enhanced nucleophilicity makes the ring more susceptible to certain types of reactions compared to unsubstituted pyridine. The molecule possesses multiple reactive centers: the nitrogen atom within the pyridine ring, the exocyclic amino group at C2, and the primary amine of the aminomethyl group at C4. evitachem.com

The dual nucleophilic nature of the 2-aminopyridine core allows it to react with a variety of electrophiles to synthesize fused heterocyclic systems like imidazopyridines. researchgate.net The aminomethyl group provides an additional site for reactions such as acylation, alkylation, and condensation, making the molecule a versatile building block for constructing more complex chemical entities. evitachem.com For instance, the amino groups can react with acyl chlorides to form amides or condense with aldehydes and ketones to yield imines. evitachem.com

| Property / Feature | Description / Predicted Value | Source |

|---|---|---|

| Molecular Formula | C6H9N3 | chemsrc.com |

| Molecular Weight | 123.156 g/mol | chemsrc.com |

| Boiling Point (Predicted) | 301.0±27.0 °C at 760 mmHg | chemsrc.com |

| Key Functional Groups | Pyridine Ring, Primary Aromatic Amine (C2), Primary Aliphatic Amine (C4-methyl), Methyl Group (C6) | |

| Predicted Reactivity | Nucleophilic substitution, acylation, alkylation, condensation, and coordination with metal ions. | evitachem.com |

| Electronic Effects | Amino (C2) and methyl (C6) groups are electron-donating, increasing the ring's electron density. | rsc.orgresearchgate.net |

Overview of Current Research Trajectories and Intellectual Merit within Pyridine Chemistry

The intellectual merit of investigating compounds like this compound is rooted in the broader, dynamic field of pyridine chemistry. Contemporary research is heavily focused on developing novel and efficient methods for synthesizing and functionalizing the pyridine core. nih.govbcrcp.ac.in Traditional methods often require harsh conditions, but modern approaches, including multicomponent reactions (MCRs) and transition-metal-catalyzed C-H activation, offer more atom-economical and environmentally benign pathways to highly substituted pyridines. nih.govnih.govnih.gov

A significant challenge in pyridine chemistry is achieving regioselectivity—the ability to modify a specific position on the ring. nih.govresearchgate.net The electron-deficient nature of the pyridine ring and the coordinating power of the ring nitrogen make direct functionalization difficult. nih.govresearchgate.net Consequently, a major research trajectory involves developing innovative strategies for direct C-H functionalization at positions other than the highly reactive C2 position, offering new avenues to novel pyridine derivatives. nih.gov

The exploration of polysubstituted pyridines is driven by the demand for new molecules with tailored properties for pharmaceuticals, agrochemicals, and materials science. nih.govchemimpex.com The precise arrangement of functional groups, as seen in this compound, can fine-tune a molecule's electronic properties, solubility, and ability to interact with biological targets or metal centers. nih.gov Therefore, the synthesis and study of such specific isomers contribute to the fundamental understanding of structure-activity relationships and pave the way for the discovery of next-generation functional molecules. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCIRYQIOZVOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393569-68-0 | |

| Record name | 4-(aminomethyl)-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of 4 Aminomethyl 6 Methylpyridin 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-(Aminomethyl)-6-methylpyridin-2-amine, the ¹H NMR spectrum provides a distinct signature that confirms the presence and arrangement of its constituent protons.

In a deuterated solvent like DMSO-d₆, the compound exhibits characteristic chemical shifts. The aromatic region displays two singlets, corresponding to the protons on the pyridine (B92270) ring. The proton at the 5-position (H-5) typically appears at approximately 6.23 ppm, while the proton at the 3-position (H-3) is found slightly downfield at around 6.35 ppm.

The protons of the primary amine group (-NH₂) attached to the ring at the 2-position are observed as a broad singlet at 5.51 ppm. The methyl group (-CH₃) protons at the 6-position resonate as a singlet at 2.15 ppm. The aminomethyl substituent (-CH₂NH₂) gives rise to two distinct signals: a singlet for the methylene (B1212753) protons (-CH₂) at 3.55 ppm and a broad signal for the amine protons at 1.83 ppm, which arises from the primary amine of the aminomethyl group.

Table 1: ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Pyridine H-3 | 6.35 | Singlet |

| Pyridine H-5 | 6.23 | Singlet |

| Ring -NH₂ | 5.51 | Broad Singlet |

| -CH₂- (Aminomethyl) | 3.55 | Singlet |

| -CH₃ (Methyl) | 2.15 | Singlet |

Data sourced from patent US8993610B2.

While specific experimental ¹³C NMR data for this compound is not widely available in published literature, analysis of closely related structures allows for the prediction of its spectral characteristics. The ¹³C NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms of the pyridine ring, plus additional signals for the methyl and aminomethyl carbons.

The carbons bearing amino groups (C-2 and C-4) would be significantly shielded, appearing upfield. The quaternary carbons of the ring (C-2, C-4, C-6) would typically have lower intensities compared to the protonated carbons (C-3, C-5). The signal for the methyl carbon (-CH₃) would be expected in the high-field region (around 18-25 ppm), while the methylene carbon (-CH₂) of the aminomethyl group would appear further downfield.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These methods are exceptionally sensitive to the presence of specific functional groups.

Due to the limited availability of specific FT-IR data for this compound, the analysis of a structurally similar analogue, 2-amino-4,6-dimethylpyridine (B145770), offers valuable insights. The key vibrational modes expected for the target compound can be inferred from this analogue.

The most prominent bands would be associated with the N-H stretching vibrations of the two primary amine groups. These typically appear as strong, broad absorptions in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would be observed between 2900 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1500-1650 cm⁻¹ range. Furthermore, the N-H bending vibrations (scissoring) of the amine groups would likely produce a strong band around 1600 cm⁻¹.

Table 2: Characteristic FT-IR Frequencies for an Analogue (2-amino-4,6-dimethylpyridine)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3441 | Asymmetric N-H Stretch | -NH₂ |

| ~3316 | Symmetric N-H Stretch | -NH₂ |

| ~3020 | Aromatic C-H Stretch | Pyridine Ring |

| ~2920 | Aliphatic C-H Stretch | -CH₃ |

| ~1607 | N-H Scissoring / C=C Stretch | -NH₂ / Pyridine Ring |

Data is for the analogue 2-amino-4,6-dimethylpyridine and provides an estimation for the target compound.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For a molecule like this compound, the Raman spectrum would be dominated by vibrations of the pyridine ring.

Again, referencing the analogue 2-amino-4,6-dimethylpyridine, a very strong Raman band corresponding to the symmetric ring breathing vibration is expected. Other significant bands would include the C-H stretching of the methyl group and various in-plane and out-of-plane ring deformation modes. The symmetric N-H stretching vibration, while visible, is typically weaker in Raman than in IR. The C-N bonds would also contribute to the complex fingerprint region of the spectrum.

Table 3: Prominent Raman Shifts for an Analogue (2-amino-4,6-dimethylpyridine)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3316 | Symmetric N-H Stretch | -NH₂ |

| ~3070 | Aromatic C-H Stretch | Pyridine Ring |

| ~2928 | Aliphatic C-H Stretch | -CH₃ |

| ~1612 | Ring C=C Stretch | Pyridine Ring |

Data is for the analogue 2-amino-4,6-dimethylpyridine and provides an estimation for the target compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (C₇H₁₁N₃), the nominal molecular weight is 137.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. This peak confirms the molecular weight of the compound.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible range, is a powerful tool for probing the electronic structure of molecules. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide valuable information about the nature of these electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aminopyridine derivative like this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions. The pyridine ring, with its conjugated π-system, and the amino groups, with their non-bonding electrons (n), are the primary chromophores.

In a study of 2-amino-4,6-diphenylnicotinonitriles, solvent-dependent shifts in the emission maximum values were observed, highlighting the influence of the solvent environment on their fluorescence properties. This suggests that the electronic properties of this compound would also be sensitive to the surrounding medium.

The electronic spectra of aminopyridines are generally complex, with multiple electronic transitions contributing to the observed absorption bands. Theoretical calculations, such as those based on Density Functional Theory (DFT), can aid in the interpretation of these spectra by predicting the energies and oscillator strengths of the electronic transitions. For example, DFT studies on aminopyridines have been used to analyze their tautomeric equilibria and the effects of one-electron oxidation and reduction on their electronic structure.

Table 1: UV-Vis Absorption Data for Selected Aminopyridine Analogues

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 4-Aminopyridine (B3432731) | Water | 247 | 11,220 | NIST WebBook nist.gov |

| 2-Amino-4-methylpyrimidine | Water | 232, 292 | 10,000, 5,010 | NIST WebBook nist.gov |

This table is interactive. Users can sort and filter the data.

The data presented for these analogues indicate that substituted aminopyridines absorb in the mid to high-energy UV region. The presence of the methyl and aminomethyl groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aminopyridine, due to the electron-donating nature of these substituents which raises the energy of the highest occupied molecular orbital (HOMO).

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial relationship between molecules, which is crucial for understanding intermolecular interactions and how they dictate the formation of supramolecular assemblies.

Crystal Structure Analysis and Unit Cell Parameters

As no single-crystal X-ray diffraction data for this compound has been reported, we can look to the crystal structures of its analogues to predict its solid-state conformation and packing. The presence of two amino groups and a pyridine nitrogen atom suggests that this molecule is a prime candidate for forming extensive hydrogen-bonding networks.

A relevant analogue is 6-methylpyridin-2-amine. Its crystal structure reveals a planar molecular skeleton. The crystal packing is dominated by N—H···N hydrogen bonds, where one of the amino hydrogen atoms forms a bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of inversion dimers.

Another insightful example comes from the crystal structure of a Schiff base compound containing a pyridine ring and an aminomethyl group, (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. In this structure, the molecule is non-planar, and the crystal packing is stabilized by a combination of O—H···N and N—H···O hydrogen bonds, as well as C—H···π interactions. nih.gov These interactions lead to the formation of layers, which are further linked by offset π–π stacking interactions. nih.gov

Based on these analogues, it is highly probable that the crystal structure of this compound would be characterized by a network of intermolecular hydrogen bonds involving the 2-amino group, the aminomethyl group, and the pyridine nitrogen.

Table 2: Representative Crystal Data for an Aminopyridine Analogue

| Compound | (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol nih.gov |

| Empirical Formula | C₁₉H₁₇N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.345(2) |

| b (Å) | 10.034(2) |

| c (Å) | 14.289(3) |

| β (°) | 98.45(3) |

| Volume (ų) | 1609.5(6) |

| Z | 4 |

This table is interactive and provides a glimpse into the crystallographic parameters of a related structure.

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound, with its multiple hydrogen bond donors (the NH₂ groups) and acceptors (the pyridine nitrogen and the amino nitrogens), is conducive to the formation of intricate supramolecular architectures. nih.gov

The primary intermolecular interaction expected to govern the crystal packing is hydrogen bonding. Specifically, the 2-amino group can form N—H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, similar to what is observed in many 2-aminopyridine (B139424) derivatives. Furthermore, the aminomethyl group provides an additional site for hydrogen bonding, potentially forming N—H···N or N—H···(π-system) interactions.

The interplay of these hydrogen bonds can lead to the formation of various supramolecular motifs, such as chains, layers, or three-dimensional networks. For instance, in the crystal structure of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, molecules are linked by pairs of O—H···N hydrogen bonds to form inversion dimers. nih.gov These dimers are then connected into layers through N—H···O hydrogen bonds and C—H···π interactions. nih.gov

The study of supramolecular assemblies of aminopyridine derivatives with other molecules, such as carboxylic acids, has demonstrated the robustness of the N—H···N and N—H···O hydrogen bonding synthons in crystal engineering. mdpi.com The formation of these predictable interactions allows for the rational design of co-crystals with desired structural properties.

Computational and Theoretical Chemistry Studies of 4 Aminomethyl 6 Methylpyridin 2 Amine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like substituted pyridines. nih.gov DFT calculations are used to determine the ground-state electronic structure, which in turn allows for the prediction of a wide array of molecular properties.

A fundamental step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 4-(aminomethyl)-6-methylpyridin-2-amine, DFT methods would be employed to calculate the equilibrium geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, such as X-ray crystallography data for related structures like 6-Methylpyridin-2-amine, where the molecular skeleton is observed to be nearly planar. nih.gov Energetic profiles, including conformational analysis and the calculation of rotational barriers (e.g., for the aminomethyl group), can also be determined to understand the molecule's flexibility and preferred spatial arrangement.

Table 1: Predicted Structural Parameters for a Pyridine (B92270) Derivative System

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (ring) | Bond length of Carbon-Nitrogen in the pyridine ring | ~1.34 Å |

| C-C (ring) | Bond length of Carbon-Carbon in the pyridine ring | ~1.39 Å |

| C-NH2 | Bond length between ring carbon and amino nitrogen | ~1.36 Å |

| C-CH3 | Bond length between ring carbon and methyl carbon | ~1.51 Å |

| C-C (aminomethyl) | Bond length between ring carbon and aminomethyl carbon | ~1.50 Å |

| C-N-C (ring) | Bond angle within the pyridine ring | ~117° |

Note: Values are representative for substituted pyridine systems and serve as an illustration of typical DFT outputs.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. thaiscience.info A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, the distribution of these orbitals would indicate the likely sites for electron donation and acceptance. The presence of electron-donating groups (amino and methyl) would be expected to raise the HOMO energy, making the molecule a better electron donor.

Table 2: Illustrative Frontier Orbital Energies for an Aminopyridine System

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

Note: These are hypothetical but realistic values for a molecule of this class, calculated using a DFT method like B3LYP.

DFT calculations are widely used to predict various types of molecular spectra. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help identify and characterize functional groups within the molecule. researchgate.net For this compound, this would involve predicting the stretching and bending frequencies for the N-H bonds of the two amino groups, the C-H bonds of the methyl group and the aromatic ring, and the characteristic vibrations of the pyridine ring itself.

Electronic excitations can be calculated using Time-Dependent DFT (TD-DFT), which provides predictions of UV-Visible absorption spectra. materialsciencejournal.org These calculations yield the excitation energies and oscillator strengths for transitions between electronic states, typically from the ground state to various excited states, which can be correlated with experimentally observed absorption maxima (λmax). materialsciencejournal.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH2) | Symmetric & Asymmetric Stretching | 3350 - 3500 |

| Methyl (CH3) | Symmetric & Asymmetric Stretching | 2870 - 2980 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine Ring | C=N & C=C Stretching | 1450 - 1600 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Site Identification

Identifying the reactive sites of a molecule is critical for predicting its chemical behavior. The Molecular Electrostatic Potential (MEP) is a valuable tool for this purpose, as it maps the charge distribution onto the molecule's surface. researchgate.net The MEP visualizes regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative MEP regions would be expected around the nitrogen atoms of the pyridine ring and the amino groups, while positive regions would be located around the hydrogen atoms of the amino groups.

Fukui functions provide a more quantitative measure of local reactivity based on how the electron density at a specific atom changes upon the addition or removal of an electron. researchgate.net These functions are used to identify the most likely sites for nucleophilic attack (where the Fukui function f⁺ is large), electrophilic attack (where f⁻ is large), and radical attack (where f⁰ is large). researchgate.netresearchgate.net

Table 4: Conceptual Fukui Function Analysis for Reactive Site Identification

| Atom/Region | Reactivity Prediction | Rationale |

|---|---|---|

| Pyridine N-atom | High f⁻, High MEP negativity | Likely site for electrophilic attack (e.g., protonation). |

| C2-Amino N-atom | High f⁻, High MEP negativity | Potential site for electrophilic attack. |

| C4-Aminomethyl N-atom | High f⁻, High MEP negativity | Potential site for electrophilic attack. |

Note: This table illustrates the expected outcome of an MEP and Fukui function analysis on the target molecule.

Quantum Chemical Descriptors for Predictive Modeling

In the field of computational chemistry and drug design, quantum chemical descriptors are fundamental tools used to predict the physicochemical properties and biological activities of molecules. slideserve.com These descriptors arise from theoretical calculations, most commonly using Density Functional Theory (DFT), which provides a framework for understanding the electronic structure and reactivity of molecules. numberanalytics.comresearchgate.net While specific, published research on the quantum chemical descriptors for this compound is not available in current scientific literature, this section outlines the key descriptors that would be calculated in such a study and their significance for predictive modeling, such as in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. slideserve.comresearchgate.net

The primary goal of calculating these descriptors is to create a quantitative link between a molecule's electronic structure and its macroscopic behavior. irjweb.com By understanding these properties, researchers can model how a molecule like this compound might interact with biological targets, predict its reactivity, and guide the design of new compounds with desired characteristics. numberanalytics.comnih.gov

Key Global Reactivity Descriptors

HOMO and LUMO Energies (EHOMO and ELUMO): The HOMO energy is related to a molecule's capacity to donate electrons, indicating its nucleophilicity. wuxiapptec.com A higher EHOMO suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the ability to accept electrons, reflecting its electrophilicity. wuxiapptec.com A lower ELUMO indicates a greater propensity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. stackexchange.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net A small gap suggests the molecule is more polarizable and more reactive. researchgate.net

Electronegativity (χ): This descriptor measures a molecule's ability to attract electrons. numberanalytics.comrsc.org It can be calculated as χ = -(EHOMO + ELUMO)/2. researchgate.net

Chemical Hardness (η) and Softness (S): Chemical hardness represents the resistance of a molecule to a change in its electron distribution. numberanalytics.comrsc.org It is calculated from the frontier orbital energies as η = (ELUMO - EHOMO)/2. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com Chemical softness is the reciprocal of hardness (S = 1/η) and quantifies the molecule's polarizability. numberanalytics.comresearchgate.net

Electrophilicity Index (ω): This index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is a measure of a molecule's electrophilic nature and is calculated using the chemical potential (related to electronegativity) and hardness. irjweb.com

Predictive Modeling Applications

Illustrative Data for this compound

While experimental or specifically calculated data for this compound is not presently available in the literature, a typical output from a DFT calculation would be presented as shown in the table below. The values provided are hypothetical and for illustrative purposes only to demonstrate how such data would be structured.

| Quantum Chemical Descriptor | Symbol | Formula | Illustrative Value | Unit |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 | eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.90 | eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.40 | eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.45 | eV |

| Chemical Softness | S | 1/η | 0.41 | eV-1 |

Such a data table would be the foundation for further computational analysis, enabling direct comparisons with other molecules and facilitating the development of predictive models for toxicity, reactivity, and biological activity. researchgate.netirjweb.com

Structure Activity Relationship Sar and Derivative Synthesis in Advanced Chemical Applications

Design and Synthesis of Functionalized 4-(Aminomethyl)-6-methylpyridin-2-amine Derivatives

The synthesis of derivatives of this compound can be approached through several established synthetic methodologies. General strategies for the synthesis of the parent compound and its analogs often involve multi-step sequences starting from readily available pyridine (B92270) precursors. Common synthetic routes include nucleophilic substitution, reductive amination, and alkylation of pyridine derivatives. evitachem.com For instance, a common precursor, 6-bromo-4-methylpyridin-2-amine, can undergo nucleophilic halogen displacement with a cyanide source, followed by reduction of the resulting nitrile to the aminomethyl group. evitachem.com

Functionalization can be targeted at the 2-amino group, the aminomethyl side chain, or the pyridine ring itself. The 2-amino group can readily undergo acylation, alkylation, and condensation reactions. evitachem.com Similarly, the aminomethyl group's primary amine is a focal point for modification. Protecting group strategies are often necessary to achieve regioselectivity during synthesis, especially when dealing with multiple reactive sites.

The biological activity and chemical properties of this compound derivatives are highly dependent on the nature and position of substituents on both the pyridine ring and the aminomethyl group. While specific systematic studies on this exact isomer are not extensively documented, valuable insights can be drawn from closely related structures, such as 2-amino-4-methylpyridine (B118599) and other aminomethyl-pyridine analogs.

Substituent Effects on the Pyridine Ring:

Research on 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) has shown that substitution at the 6-position of the pyridine ring is well-tolerated and can significantly modulate potency and selectivity. nih.gov For example, the introduction of small alkyl or fluorinated alkyl groups at this position can be favorable for inhibitory activity. Conversely, the introduction of a hydroxyl group can lead to a significant reduction in potency, suggesting an adverse electronic effect. nih.gov This implies that for the this compound scaffold, modifications at other positions on the pyridine ring, if synthetically accessible, could likewise have a profound impact on biological activity. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—will alter the pKa of the pyridine nitrogen and the 2-amino group, which can be critical for interactions with biological targets.

Substituent Effects on the Aminomethyl Moiety:

The aminomethyl group is a key feature for establishing interactions, particularly with biological macromolecules. The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. N-alkylation or N-acylation of the aminomethyl group can systematically alter its basicity, lipophilicity, and hydrogen bonding capacity. For instance, in a series of flavagline-inspired eIF4A inhibitors, a variety of N-substitutions on a 1-aminomethyl group were found to be well-tolerated, indicating that this position is suitable for tuning the molecule's pharmacokinetic properties.

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of two nucleophilic nitrogen atoms (the 2-amino and the aminomethyl groups) allows for a range of cyclization reactions with suitable bifunctional electrophiles.

For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[1,2-a]pyridine derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds can be employed to construct fused dihydropyridine (B1217469) rings. The Vilsmeier-Haack reaction could potentially be used to introduce a formyl group onto the pyridine ring, which can then serve as a handle for further cyclization reactions to build fused systems like pyrido[2,3-d]pyrimidines.

While specific examples utilizing this compound as the starting material are not prevalent in the literature, the general reactivity of aminopyridines suggests its utility in constructing a variety of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net

Application as Ligands in Coordination Chemistry and Catalysis

The aminomethylpyridine framework is a well-established ligand scaffold in coordination chemistry. The pyridine nitrogen and the aminomethyl nitrogen can act as a bidentate N,N-donor ligand, forming stable chelate complexes with a variety of transition metals. ekb.egnsf.gov The resulting metal complexes have shown significant catalytic activity in a range of organic transformations.

The this compound ligand can form complexes with transition metals such as iron, copper, nickel, palladium, and ruthenium. ekb.egnsf.gov The steric and electronic properties of the ligand, which can be tuned through derivatization as described in section 5.1.1, will influence the geometry, stability, and catalytic activity of the resulting metal complexes.

For example, iron complexes bearing amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov Studies on related systems have shown that the substitution pattern on the amino-pyridine ligand can influence the catalytic activity. For instance, sterically hindered, electron-rich substituents can enhance the catalytic rate. nsf.gov It is therefore plausible that metal complexes of this compound could find applications in various catalytic processes, including:

Polymerization Reactions: As catalysts for olefin polymerization. researchgate.net

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions.

Oxidation and Reduction Reactions: Manganese, iron, and copper complexes are known to catalyze a variety of oxidation and reduction reactions.

Hydroformylation and Carbonylation Reactions: Rhodium and cobalt complexes are often employed in these industrially important processes.

The catalytic activity of a Ni(II)-4-aminopyridine complex has been demonstrated in the removal of organic dyes from wastewater, highlighting the potential of such complexes in environmental remediation. ekb.eg

There is growing interest in the development of synthetic mimics of metalloenzymes to catalyze important biological reactions. Carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide, has been a key target for biomimetic studies. Many successful mimics employ zinc complexes with nitrogen-donor ligands.

While there is no direct report of this compound being used in a biomimetic carbonic anhydrase model, its structural features make it a promising candidate. It can act as a bidentate ligand, leaving two coordination sites on a metal like zinc available for a water molecule and for interaction with CO2. The design of such biomimetic catalysts often focuses on replicating the coordination environment of the metal center in the native enzyme. The 2-amino group on the pyridine ring could also potentially participate in second-sphere coordination interactions, mimicking the role of amino acid residues in the enzyme's active site that facilitate proton transfer, a key step in the catalytic cycle.

Development as Scaffolds for Enzyme Inhibitor Research

The aminomethylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an excellent starting point for the development of enzyme inhibitors.

A notable example is the development of novel aminomethyl-pyridines as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. In a study of various aminomethyl-pyridine regioisomers, it was found that the substitution pattern was crucial for inhibitory activity. Specifically, 5-aminomethyl-pyridines showed high inhibitory potency, while other isomers were significantly less active. This highlights the importance of the relative positioning of the aminomethyl group and other substituents on the pyridine ring for effective binding to the enzyme's active site.

The following table summarizes the structure-activity relationship of a series of 5-aminomethyl-4-aryl-pyridine-2-carboxylic acid amide derivatives as DPP-4 inhibitors.

| Compound | R1 | R2 | R3 | DPP-4 IC50 (nM) |

| 4a | H | H | H | >50000 |

| 4b | Cl | H | H | 18000 |

| 4c | Cl | Cl | H | 400 |

| 4d | Me | H | Me | 250 |

| 4e | Cl | Cl | CONH2 | 110 |

| 4e-2 | Cl | Cl | CONHMe | 11 |

| 4e-7 | Cl | Cl | CONHCH2CN | 10 |

| Data derived from a study on related aminomethyl-pyridine derivatives. |

The data indicates that substitution on the aryl ring and modification of the amide group can lead to a significant increase in potency, with some derivatives exhibiting IC50 values in the low nanomolar range. Furthermore, lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold has led to the identification of potent and selective TYK2 inhibitors, demonstrating the broad utility of the aminopyridine core in kinase inhibitor design. nih.gov

Given these findings, the this compound scaffold represents a promising starting point for the design of inhibitors for a variety of enzymes. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against different biological targets.

Exploration of Kinase Inhibitory Potency and Selectivity (e.g., JAK2, NOS)

While research directly implicating this compound in the inhibition of Janus kinase 2 (JAK2) is not extensively documented in publicly available literature, the broader class of 2-amino-4-methylpyridine analogues has been investigated for inhibitory activity against other enzymes, notably inducible nitric oxide synthase (iNOS).

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed, iNOS is induced by inflammatory stimuli and plays a role in host defense and inflammatory processes. Overproduction of NO by iNOS has been implicated in various pathological conditions, making selective iNOS inhibitors valuable therapeutic targets.

The 2-amino-4-methylpyridine scaffold has been identified as a promising starting point for the development of NOS inhibitors. nih.gov Computational studies have suggested that the 6-position of this scaffold is the most tolerant for the introduction of substituents to enhance potency and selectivity, as well as for radiolabeling. nih.gov

A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated for their iNOS inhibitory activity. The parent compound, 2-amino-4-methylpyridine, is a non-selective NOS inhibitor with good potency. nih.gov The introduction of alkyl substituents at the 6-position has been shown to slightly improve potency and selectivity. nih.gov

Detailed structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position significantly influences the inhibitory potency. For instance, the replacement of a methyl group with a fluorine atom can maintain the potency for iNOS. nih.gov The introduction of a double bond in the substituent has been observed to diminish potency, which can be regained by removing a cis methyl group. nih.gov

Table 1: iNOS Inhibitory Potency of Selected 2-Amino-4-methylpyridine Analogues

| Compound | Structure | iNOS IC₅₀ (nM) |

| 2-amino-4-methylpyridine | Good Potency (non-selective) | |

| Analog with 6-alkyl substituent | 28 | |

| (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine | 282 |

Note: Specific IC₅₀ values for all compounds are not publicly available in all cited literature. The table reflects the relative potencies discussed in the source.

Investigation of Dipeptidyl Peptidase (DPP) and Cholinesterase Inhibition

The aminomethyl-pyridine scaffold has been a focus of research in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of therapeutic agents for the management of type 2 diabetes.

A study focused on novel aminomethyl-pyridines as DPP-4 inhibitors revealed that the substitution pattern on the pyridine ring is critical for inhibitory activity. nih.gov Specifically, 5-aminomethyl-pyridines demonstrated high inhibitory potency, whereas the corresponding 3-aminomethyl and other regioisomers were significantly less active. nih.gov

The structure-activity relationship (SAR) for this class of compounds highlighted several key features:

Position of the Aminomethyl Group: The placement of the aminomethyl group at the 5-position of the pyridine ring was found to be essential for high inhibitory activity. nih.gov

Amide Substitution: The presence of an amide group, and modifications to it, significantly influenced potency. For instance, substitution of a primary amide with a methyl group led to a notable improvement in inhibitory activity. nih.gov The introduction of a cyano group also resulted in high potency, which is a common feature in many DPP-4 inhibitors due to its interaction with the catalytic serine residue. nih.gov

Hydrogen Bonding: The amine groups in the ligands are believed to form essential hydrogen bonds with specific amino acid residues in the active site of the DPP-4 enzyme. nih.gov

Table 2: In Vitro DPP-4 and DPP-8 Inhibitory Activity of a Selected Aminomethyl-pyridine Derivative

| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 |

This table illustrates the high potency and selectivity of a representative compound from the study.

The selectivity of DPP-4 inhibitors over other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical aspect of their development to avoid potential off-target effects. The investigated aminomethyl-pyridines showed excellent selectivity for DPP-4 over DPP-8. nih.gov

There is currently a lack of significant research in the public domain specifically investigating this compound or its close derivatives as cholinesterase inhibitors.

Utility in Advanced Materials Science

While the core structure of this compound holds theoretical potential for applications in materials science due to its coordinating nitrogen atoms and potential for hydrogen bonding, there is a notable absence of specific research detailing its use in the following areas.

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine derivatives are commonly employed as ligands in the synthesis of MOFs. nih.govrsc.orgmdpi.comnih.gov The nitrogen atom of the pyridine ring can coordinate with metal centers, and additional functional groups can influence the structure and properties of the resulting framework. While various pyridine-based ligands have been successfully used to create diverse MOF structures, specific studies incorporating this compound as a building block are not readily found in the scientific literature.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Aggregation-Induced Emission (AIE) Materials

Organic Light-Emitting Diodes (OLEDs) are devices that utilize thin films of organic molecules to produce light upon the application of an electric current. The design of new organic materials with high quantum efficiency and stability is a key area of research. Pyridine-containing compounds have been investigated as components of emissive materials and ancillary ligands in OLEDs. nih.govrsc.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. springerprofessional.dersc.orgosi.lvresearchgate.netrsc.org This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. Pyridine and pyridinium (B92312) moieties have been incorporated into AIE-active molecules. rsc.orgosi.lv However, the specific use of this compound as a precursor for OLED or AIE materials has not been reported.

Role in the Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers formed by the covalent bonding of organic building blocks. Amine-functionalized molecules are frequently used as monomers in the synthesis of imine-linked COFs, which are known for their high chemical stability. nih.govresearchgate.netrsc.org The amino groups of this compound could potentially participate in the formation of such frameworks. Nevertheless, there is no specific mention in the literature of this compound being utilized as a linker in COF synthesis.

Radiopharmaceutical Research and Imaging Probe Development

The development of radiolabeled molecules for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a vital area of medical research, enabling the non-invasive visualization and quantification of biochemical processes in vivo. rsc.orgopenmedscience.comnih.govnih.govmdpi.com The 2-amino-4-methylpyridine scaffold has emerged as a promising platform for the development of PET imaging agents, particularly for targeting iNOS.

As previously mentioned, elevated iNOS activity is associated with various inflammatory conditions. The ability to image iNOS expression non-invasively would be a valuable tool for diagnosing and monitoring these diseases. To this end, researchers have synthesized a series of 6-substituted 2-amino-4-methylpyridine analogues and identified several candidates with the potential to serve as PET tracers for imaging iNOS. nih.gov

The strategy involves labeling these iNOS inhibitors with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). One of the lead compounds, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, was synthesized and evaluated in a mouse model of lipopolysaccharide (LPS)-induced iNOS activation. nih.gov

The key findings from this research include:

Successful Radiolabeling: The synthesis of the [¹⁸F]-labeled tracer was achieved with high chemical and radiochemical purities. nih.gov

In Vivo Uptake: Biodistribution studies demonstrated higher uptake of the tracer in the lungs of LPS-treated mice (where iNOS is overexpressed) compared to control mice. nih.gov

Target Specificity: The uptake of the tracer in the lungs of LPS-treated mice was reduced in a blocking study using a known iNOS inhibitor, confirming that the tracer binds specifically to iNOS. nih.gov

MicroPET Imaging: MicroPET studies visually confirmed the accumulation of the radiotracer in the lungs of the LPS-treated animals. nih.gov

These results collectively suggest that 6-substituted 2-amino-4-methylpyridine derivatives, such as this compound, represent a viable structural class for the development of novel PET tracers for imaging iNOS activation. nih.gov The amenability of the 6-position to substitution allows for the incorporation of radioisotopes, making this scaffold highly attractive for future radiopharmaceutical research.

Synthesis of Radiolabeled Analogues as Tracers for Imaging

A notable example is the synthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine, a potential PET tracer for imaging inducible nitric oxide synthase (iNOS). The synthesis of this tracer involves a multi-step process, beginning with the preparation of a suitable precursor followed by nucleophilic substitution with [¹⁸F]fluoride.

The radiosynthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine is achieved through a nucleophilic substitution reaction on a mesylate precursor. This is followed by a deprotection step to yield the final radiolabeled compound. Despite optimization of the reaction conditions, the incorporation of the [¹⁸F]fluoride has been reported to be in the range of 10-20%. nih.govevitachem.com However, subsequent purification using reversed-phase high-performance liquid chromatography (HPLC) allows for the isolation of the desired tracer with high chemical and radiochemical purity. The total synthesis and purification time is approximately 120 minutes, with an isolated yield of up to 10% (decay corrected). The specific activity of the final product is reported to be greater than 1,000 mCi/μmol at the end of synthesis. nih.gov

The selection of the position for radiolabeling is a critical aspect of tracer design. In the case of 2-amino-4-methylpyridine analogues, the 6-position has been identified as a suitable site for modification to introduce a radioisotope without significantly compromising the compound's biological activity. nih.gov

Methodological Advances in No-Carrier-Added Radiosynthesis

No-carrier-added (NCA) radiosynthesis is a crucial methodology in the production of PET tracers to achieve high specific activity. High specific activity is essential for imaging studies as it allows for the administration of a minimal mass of the compound, thereby reducing the risk of pharmacological effects and ensuring that the tracer accurately reflects the concentration of the target receptor or enzyme.

The synthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine serves as a relevant case study for the challenges and advances in NCA radiosynthesis of aminopyridine derivatives. The low incorporation yield of [¹⁸F]fluoride (10-20%) highlights a significant hurdle in the radiosynthesis of this class of compounds. nih.govevitachem.com This low efficiency necessitates a highly effective purification method to separate the radiolabeled product from the unreacted precursor and other impurities.

Methodological advances in this area focus on several key aspects:

Precursor Design: The development of more reactive precursors can improve the efficiency of the radiolabeling step. This may involve the use of alternative leaving groups to the commonly used mesylates or tosylates.

Optimization of Reaction Conditions: Fine-tuning of reaction parameters such as temperature, solvent, and the amount of precursor is critical to maximize the radiochemical yield.

Purification Techniques: The use of advanced HPLC techniques, including different column chemistries and gradient elution profiles, is essential for the isolation of the NCA radiotracer with high purity.

Future Directions and Interdisciplinary Research Opportunities in 4 Aminomethyl 6 Methylpyridin 2 Amine Research

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The structural features of 4-(aminomethyl)-6-methylpyridin-2-amine make it an ideal core for the construction of large chemical libraries for high-throughput screening (HTS). researchgate.netnih.gov Combinatorial chemistry, a method for rapidly synthesizing a multitude of different but structurally related molecules, can be leveraged to create a diverse array of derivatives. nih.govnih.gov The two amine groups on the scaffold can be selectively functionalized with a wide range of building blocks, leading to the generation of extensive libraries for screening against various biological targets. researchgate.net

Research on related pyridine (B92270) scaffolds has demonstrated their efficacy in developing inhibitors for targets like FMS-like tyrosine receptor kinase 3 (FLT3) in acute myeloid leukemia and vaccinia-related kinases (VRK1 and VRK2). nih.govchemrxiv.org By applying a combinatorial approach to the this compound core, researchers can systematically explore the structure-activity relationships (SAR) to identify potent and selective therapeutic agents. rsc.org

| Building Block Class | Reactive Group | Target Functional Group on Scaffold | Potential Outcome/Application |

|---|---|---|---|

| Carboxylic Acids | -COOH | -NH2 (ring or aminomethyl) | Amide derivatives for enzyme inhibitor screening |

| Acyl Chlorides | -COCl | -NH2 (ring or aminomethyl) | Rapid synthesis of diverse amides |

| Aldehydes/Ketones | -CHO / -C=O | -NH2 (ring or aminomethyl) | Imine formation, followed by reduction to secondary amines |

| Sulfonyl Chlorides | -SO2Cl | -NH2 (ring or aminomethyl) | Sulfonamide derivatives for antibacterial screening |

| Isocyanates | -NCO | -NH2 (ring or aminomethyl) | Urea (B33335) derivatives with potential biological activities |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Optimizing the synthesis of this compound and its derivatives requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques applied in situ (in the reaction vessel) can provide real-time data without the need for sample extraction. spectroscopyonline.comfu-berlin.de Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for monitoring the consumption of reactants and the formation of products by tracking characteristic vibrational modes. fu-berlin.deresearchgate.net

For instance, in situ FTIR could monitor the disappearance of an isocyanate peak (~2250 cm⁻¹) and the appearance of urea carbonyl peaks (~1640 cm⁻¹) during a derivatization reaction. Raman spectroscopy is particularly advantageous for reactions in aqueous media and can be used to study subtle changes in molecular structure, such as those occurring during coordination with metal ions. acs.orgresearchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for in situ monitoring to identify transient intermediates and elucidate complex reaction mechanisms, as has been demonstrated in the synthesis of other substituted pyridines. nih.govipb.ptrsc.org

| Technique | Information Provided | Advantages for Pyridine Chemistry | Limitations |

|---|---|---|---|

| ATR-FTIR | Functional group changes, concentration profiles | Excellent for monitoring polar bonds (C=O, N-H) common in derivatization | Probe can be susceptible to fouling; strong water absorbance can interfere |

| Raman Spectroscopy | Changes in molecular vibrations, symmetry, and structure | Weak water scattering allows for use in aqueous solutions; sensitive to C=C, C=N bonds of the pyridine ring xmu.edu.cn | Fluorescence from impurities can overwhelm the Raman signal |

| Process NMR | Structural identification of intermediates and products, quantitative analysis | Provides detailed structural information for mechanistic studies nih.gov | Lower sensitivity compared to vibrational spectroscopy; higher equipment cost |

Integration of Theoretical Methodologies for De Novo Design and Optimization

Computational chemistry and molecular modeling offer powerful predictive tools for the de novo design and optimization of novel derivatives of this compound. chemrxiv.org By integrating theoretical methodologies, researchers can prioritize synthetic targets, saving significant time and resources. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures of novel derivatives. researchgate.net This information can guide the design of molecules with specific electronic properties for applications in materials science or as catalysts. rsc.org

For drug discovery applications, molecular docking simulations can predict the binding affinity and orientation of designed ligands within the active site of a target protein. nih.gov This approach has been successfully used to develop pyridine-based inhibitors for various kinases. acs.orgnih.gov By starting with the this compound scaffold, computational methods can guide the rational design of substituents that enhance binding potency and selectivity for a specific biological target.

| Methodology | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Geometric and electronic structure, heats of formation, vibrational frequencies researchgate.net | Design of functional materials, prediction of reaction pathways |

| Molecular Docking | Binding modes, binding affinity scores, protein-ligand interactions | Virtual screening and lead optimization in drug discovery nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predicting the activity of unsynthesized derivatives |

| Molecular Dynamics (MD) Simulation | Conformational stability, binding free energies, solvent effects | Assessing the stability of ligand-protein complexes over time |

Synergistic Approaches in Material Science and Catalysis Development

The coordination capabilities of this compound, stemming from its three nitrogen atoms, make it an attractive ligand for developing new materials and catalysts. The pyridine nitrogen and the two exocyclic amino groups can coordinate to metal centers, acting as a polydentate ligand to form stable coordination polymers or Metal-Organic Frameworks (MOFs). acs.org The specific geometry and connectivity afforded by this ligand could lead to materials with tailored porosity, thermal stability, and catalytic activity. Such pyridine-based materials have shown promise as functional composites with interesting electrochemical and electrochromic properties. acs.org

In catalysis, aminopyridine ligands have been used in bio-inspired iron oxidation catalysis. researchgate.net The this compound scaffold could be used to synthesize novel ligands for transition metal catalysts, potentially influencing the catalyst's activity, selectivity, and stability. The ability to easily modify the amino groups allows for fine-tuning of the steric and electronic environment around the metal center, enabling the development of highly specialized catalysts for challenging chemical transformations.

| Application Area | Role of this compound | Potential Outcome |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker/strut | Porous materials for gas storage, separation, or heterogeneous catalysis |

| Coordination Polymers | Bridging ligand | Functional materials with unique magnetic, optical, or electronic properties acs.org |

| Homogeneous Catalysis | Polydentate ligand for transition metals | Novel catalysts with enhanced activity or selectivity for organic synthesis |

| Surface Modification | Anchoring group for surface functionalization | Modified surfaces with controlled chemical properties for sensors or electronics rsc.org |

Expanding Applications in Bio-inspired Chemical Systems

The pyridine ring is a fundamental component of many vital biomolecules, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and vitamin B6. wikipedia.org This biological prevalence makes pyridine derivatives excellent scaffolds for creating bio-inspired and biomimetic systems. Research has shown that ligands based on pyridine-2,6-dicarboxylic acid can be used to mimic the active site of nitrile hydratase, a metalloenzyme that catalyzes the hydration of nitriles to amides. rsc.orgmdpi.com

The this compound scaffold could be incorporated into peptidic structures to create novel ligands that mimic the coordination environment of metalloenzymes. researchgate.net By combining the rigid pyridine core with flexible amino acid side chains, it may be possible to design highly selective catalysts for specific biochemical transformations. Furthermore, its structural similarity to biological amines could be exploited in the development of probes for biological systems or as components in artificial receptors for molecular recognition and sensing applications. Porphyrin derivatives, which are also prevalent in nature, have been used in bioinspired approaches to develop synthetic receptors and functional materials. nih.gov

| Bio-inspired System | Potential Role of the Scaffold | Research Goal |

|---|---|---|

| Enzyme Mimics (e.g., Hydratases, Oxidases) | Core of a synthetic ligand to coordinate a catalytic metal ion mdpi.com | Develop small-molecule catalysts that perform enzyme-like reactions |

| Artificial Receptors | Structural framework for positioning binding groups (e.g., H-bond donors/acceptors) | Create sensors for the selective detection of specific biomolecules |

| Bioconjugates | Linker to attach to proteins, peptides, or nucleic acids | Develop targeted therapeutic agents or biological probes |

| Light-Harvesting Mimics | Scaffold to organize chromophores | Construct artificial photosynthetic systems or photodynamic therapy agents nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aminomethyl)-6-methylpyridin-2-amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via multistep reactions involving protective group strategies. For example, intermediates like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivatives are subjected to deprotection using acidic conditions (e.g., HCl in THF) to yield the final amine . Purification often involves silica gel chromatography, with yields ranging from 55% to 81% depending on the step .

- Key Data :

| Step | Reaction Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Deprotection | HCl/THF, 24h, RT | 81% | >95% |

| Chromatography | Hexane/EtOAc (3:1) | 66% | 98% |

Q. How is structural characterization performed for this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : -NMR (400 MHz, CDCl) confirms substituent positions via coupling constants (e.g., δ 2.35 ppm for CH-pyridine, J = 6.5 Hz) .

- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-N: 1.34 Å) and torsion angles, with R-factors as low as 0.040 for high-resolution structures .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and consult a physician. Store in a cool, dry environment (<25°C) .

Advanced Research Questions

Q. How does this compound inhibit lysyl oxidase-like 2 (LOXL2), and what structural optimizations enhance activity?

- Mechanism : The aminomethyl group chelates copper in the LOXL2 active site, disrupting allysine formation. Modifications at the 6-methyl position (e.g., trifluoromethyl substitution) improve binding affinity (IC < 10 nM) and selectivity over LOX (>100-fold) .

- Optimization Data :

| Derivative | IC (LOXL2) | Selectivity (LOX) |

|---|---|---|

| Base compound | 50 nM | 10-fold |

| 6-CF analog | 8 nM | 120-fold |

Q. What computational methods are used to predict binding modes and stability of this compound with target enzymes?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) assess interactions with LOXL2. Key residues (e.g., His626, Tyr689) form hydrogen bonds with the aminomethyl group, while hydrophobic contacts stabilize the 6-methyl group .

Q. How do crystallographic studies inform the design of analogs with improved pharmacological properties?

- Insights : Crystal structures (PDB: 3KGP) reveal that planar pyridine rings align with hydrophobic pockets, while substituents at the 4-position influence solubility. For example, methoxy groups reduce logP by 0.5 units compared to methyl .

Q. What strategies resolve contradictions in reported inhibitory potencies across studies?

- Approach : Cross-validate assays (e.g., fluorescence vs. ELISA-based LOXL2 activity) and control for redox interference (e.g., ascorbate stabilizes copper cofactors). Discrepancies in IC values often arise from buffer composition (e.g., Tris vs. HEPES) .

Q. How is structure-activity relationship (SAR) analysis applied to optimize bioavailability?

- SAR Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.